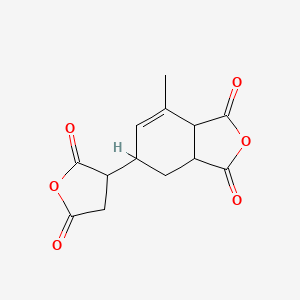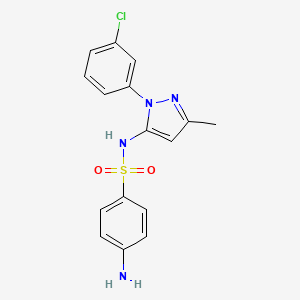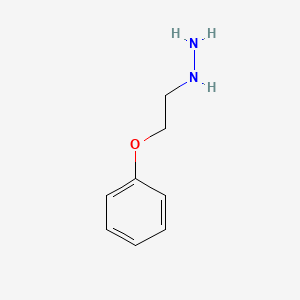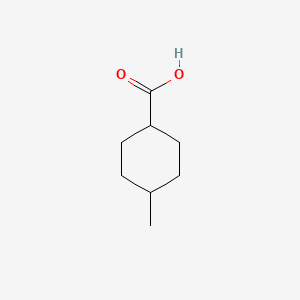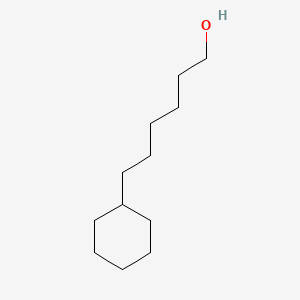
3-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL)PROPANENITRIL
Übersicht
Beschreibung
Synthesis Analysis
A series of novel pyrazolone derivatives were synthesized by two different schemes . One of the schemes involved the reaction of phenyl hydrazine and ethyl acetoacetate with substituted benzaldehydes . The synthesized compounds were tested for their antimicrobial activity against Gram-positive and Gram-negative strains of bacteria .Molecular Structure Analysis
The molecular structure of 2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo- can be found in various databases such as PubChem . Elemental analysis, FTIR, ¹H, and (13)C NMR, and mass spectroscopy have been used to justify their proposed chemical structures .Chemical Reactions Analysis
Pyrazolone derivatives are an important class of heterocyclic compounds possessing wide variety in synthetic chemistry . Derivatives of 2-pyrazolin-5-one are found to show remarkable anti-tubercular , antimicrobial, and anti-inflammatory activities .Wissenschaftliche Forschungsanwendungen
Antituberkulose-Aktivität
Derivate von 2-Pyrazolin-5-on, eine Klasse von Verbindungen, zu der unsere Verbindung gehört, haben eine bemerkenswerte Antituberkulose-Aktivität gezeigt . So wurde in einer Studie festgestellt, dass ein bestimmtes Derivat die geringste Bindungsenergie gegenüber dem Zielproteinrezeptor PDB: 4BFT aufweist und drei konventionelle Wasserstoffbrückenbindungen mit den Aminosäureresten TYR235, TYR177 und HIS179 bildet .
Antibakterielle Aktivität
Derivate von 2-Pyrazolin-5-on haben auch signifikante antimikrobielle Aktivitäten gezeigt . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer antimikrobieller Wirkstoffe.
Entzündungshemmende Aktivität
Neben ihren antimikrobiellen Eigenschaften haben Derivate von 2-Pyrazolin-5-on entzündungshemmende Aktivitäten gezeigt . Dies deutet auf potenzielle Anwendungen bei der Behandlung von Entzündungskrankheiten hin.
Nachweis von reduzierenden Kohlenhydraten
3-Methyl-1-phenyl-2-pyrazolin-5-on, eine verwandte Verbindung, wurde als Reagenz für den Nachweis von reduzierenden Kohlenhydraten durch ESI/MALDI-MS verwendet . Es trägt dazu bei, die Empfindlichkeit von reduzierenden Mono- und Oligosacchariden für deren anschließende Bestimmung mittels Kapillarelektrophorese zu verbessern .
Hochleistungsflüssigkeitschromatographie (HPLC)
Dieselbe Verbindung wurde auch für die Pre-Column-Derivatisierung der Monosaccharidkomponenten von Salvia miltiorrhiza, Liguspyragine Hydrochlorid und Glucoseinjektion vor der Analyse durch Hochleistungsflüssigkeitschromatographie (HPLC) verwendet .
Wirkmechanismus
Mode of Action
It has been suggested that it may interact with its targets through the formation of hydrogen bonds . The compound has shown the least binding energy of -9.8 kcal/mol against the target protein receptor PDB: 4BFT .
Biochemical Pathways
Given the potential for hydrogen bond formation, it may be involved in pathways where such interactions play a crucial role .
Biochemische Analyse
Biochemical Properties
2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo- plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a reagent for the detection of reducing carbohydrates by ESI/MALDI-MS . The compound’s interaction with enzymes involved in carbohydrate metabolism highlights its potential in biochemical assays. Additionally, 2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo- can improve the sensitivity of reducing mono- and oligo-saccharides for their subsequent determination using capillary zone electrophoresis .
Cellular Effects
2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo- influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in detecting reducing carbohydrates suggests its involvement in metabolic pathways related to carbohydrate processing . Furthermore, its impact on gene expression and cell signaling pathways can be attributed to its interactions with specific biomolecules within the cell.
Molecular Mechanism
The molecular mechanism of 2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo- involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound acts as a free radical scavenger and neuroprotective agent with antioxidant properties . It scavenges reactive oxygen species, which have been implicated in neurological disorders . This mechanism highlights its potential therapeutic applications in conditions such as amyotrophic lateral sclerosis and cerebral ischemia .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo- change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it can be used as a reagent for the detection of reducing carbohydrates over extended periods . Its stability and potential degradation products need to be carefully monitored to ensure consistent results in biochemical assays.
Dosage Effects in Animal Models
The effects of 2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection and antioxidant activity . At higher doses, it may cause toxic or adverse effects. It is essential to determine the optimal dosage range to maximize its therapeutic potential while minimizing any harmful effects.
Metabolic Pathways
2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo- is involved in metabolic pathways related to carbohydrate metabolism. It interacts with enzymes and cofactors that play a role in the detection and processing of reducing carbohydrates
Transport and Distribution
The transport and distribution of 2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo- within cells and tissues are critical for its activity and function. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Understanding its transport and distribution can help optimize its use in biochemical assays and therapeutic applications.
Subcellular Localization
The subcellular localization of 2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo- is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical effects.
Eigenschaften
IUPAC Name |
3-(3-methyl-5-oxo-4H-pyrazol-1-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-6-5-7(11)10(9-6)4-2-3-8/h2,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTPDBWPPXYJBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40178272 | |
| Record name | 2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2361-34-4 | |
| Record name | 2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002361344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyrazoline-1-propionitrile, 3-methyl-5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



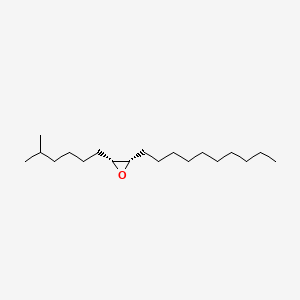
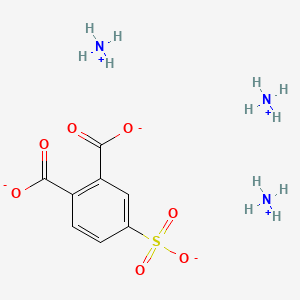
![4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B1345993.png)

![5-[3-(5-cyano-1-ethyl-4-methyl-2,6-dioxopyridin-3-ylidene)prop-1-enyl]-1-ethyl-6-hydroxy-4-methyl-2-oxopyridine-3-carbonitrile;N,N-diethylethanamine](/img/structure/B1345995.png)


